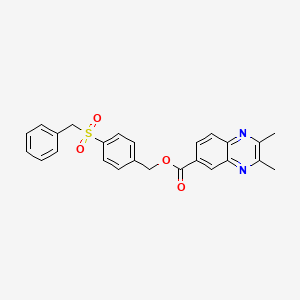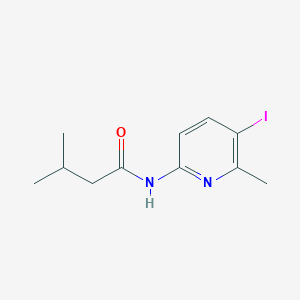
2-(2-furylmethyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide
Vue d'ensemble
Description
2-(2-furylmethyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a critical role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In
Applications De Recherche Scientifique
2-(2-furylmethyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide has been used extensively in scientific research to investigate the role of PLD in various cellular processes. For example, this compound has been used to study the role of PLD in the regulation of exocytosis, endocytosis, and membrane trafficking. This compound has also been used to investigate the role of PLD in cancer cell proliferation and migration.
Mécanisme D'action
2-(2-furylmethyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits PLD by binding to the enzyme's catalytic site and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This inhibition of PLD activity has downstream effects on a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells. For example, this compound inhibits the formation of membrane ruffles and lamellipodia, which are involved in cell migration and invasion. This compound also inhibits the release of secretory vesicles from cells, which is important for exocytosis. Additionally, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-furylmethyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for PLD, which allows researchers to investigate the role of this enzyme in various cellular processes. Additionally, this compound is a small molecule inhibitor, which makes it easy to use in cell-based assays. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-(2-furylmethyl)-N-(4-methyl-2-pyridinyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective PLD inhibitors. Additionally, this compound could be used to investigate the role of PLD in other cellular processes, such as autophagy and apoptosis. Finally, this compound could be used in combination with other inhibitors to investigate the synergistic effects of targeting multiple pathways in cancer cells.
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-N-(4-methylpyridin-2-yl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-12-6-7-21-17(9-12)22-18(24)13-4-5-15-16(10-13)20(26)23(19(15)25)11-14-3-2-8-27-14/h2-10H,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTOJICMSIYKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4404171.png)
![(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4404182.png)
![2-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4404190.png)
![1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4404196.png)
![5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4404197.png)

![N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4404208.png)

![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404220.png)

![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)
![1-methyl-4-[4-(phenylthio)butyl]piperazine hydrochloride](/img/structure/B4404277.png)
